molecular formula C5H6N2O2S B182614 5-Methoxy-2-sulfanyl-4-pyrimidinol CAS No. 6939-11-3

5-Methoxy-2-sulfanyl-4-pyrimidinol

Cat. No. B182614
CAS RN: 6939-11-3
M. Wt: 158.18 g/mol
InChI Key: CDFYFTSELDPCJA-UHFFFAOYSA-N
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Description

5-Methoxy-2-sulfanyl-4-pyrimidinol, or 5-MSP, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. It is a small molecule with a molecular weight of just over 200 daltons, making it easy to work with in the lab.

Scientific Research Applications

Synthesis and Derivative Development

5-Methoxy-2-sulfanyl-4-pyrimidinol and its derivatives are primarily used in the synthesis of various heterocyclic compounds. Research has shown the potential for synthesizing sulfanyl pyrimidin-4(3H)-one derivatives using simple and efficient methods, leading to compounds with a wide spectrum of biological activities (Bassyouni & Fathalla, 2013). Additionally, eco-friendly synthesis of pyridopyrimidinone derivatives, which are also used as corrosion inhibitors for carbon steel, has been explored (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial Activity

Some derivatives of 5-Methoxy-2-sulfanyl-4-pyrimidinol have been studied for their antimicrobial properties. For instance, novel derivatives synthesized from this compound have shown promising in vitro antimicrobial activity (Mallikarjunaswamy et al., 2017).

Chemical Reactions and Properties

Research has delved into the diverse in situ S-S bond reactions promoted by metal coordination involving derivatives of 5-Methoxy-2-sulfanyl-4-pyrimidinol. These studies are crucial for understanding the selective chemical reactions and the creation of new compounds (Zhu, Li, Xu, & Gou, 2010). Furthermore, the generation and trapping of reactive intermediates derived from this compound in various chemical reactions have also been a subject of study (Tomé, José A.S Cavaleiro, & Storr, 1996).

Structural and Spectral Analysis

The structural and spectral characterization of compounds derived from 5-Methoxy-2-sulfanyl-4-pyrimidinol is another significant area of research. Investigations into these derivatives' crystal structures and spectral properties provide insights into their chemical behavior and potential applications (Elangovan, Thomas, Sowrirajan, Manoj, & Irfan, 2021).

Potential Medical Applications

Some studies have examined the potential medical applications of derivatives of 5-Methoxy-2-sulfanyl-4-pyrimidinol. For example, research into benzimidazole derivatives suggests potential anti-ulcer activity (Madala, 2017).

properties

IUPAC Name

5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-3-2-6-5(10)7-4(3)8/h2H,1H3,(H2,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFYFTSELDPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377135
Record name 5-methoxy-2-sulfanyl-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-sulfanyl-4-pyrimidinol

CAS RN

6939-11-3
Record name 6939-11-3
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Record name 5-methoxy-2-sulfanyl-4-pyrimidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-THIOURACIL
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Synthesis routes and methods

Procedure details

Intermediate B111 (2.64 g, 1 equiv) and thiourea (2.42 g, 4 equiv) in 1-methyl-2-pyrrolidinone (40 ml) was heated to 180° C. for 2 hours. After cooling the mixture was treated with water and the resultant solid collected by filtration. This solid was applied to a column (silica, 2% methanol/dichloromethane) to afford the title compound as a colourless solid (0.169 g). 1H-NMR (CDCl3) δ 1.22 (3H, t), 4.21 (2H, q), 5.53 (2H,br s), 7.46 (1H, t), 7.53 (1H, d), 7.81 (1H, dt), 8.07 (1H, dd).
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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